Astromicin Demonstrates 2- to 8-Fold Superior Potency Over Amikacin in Gentamicin-Resistant Enterobacteriaceae
In a direct head-to-head comparison against 413 gentamicin-resistant aerobic gram-negative bacilli, astromicin exhibited 2- to 8-fold greater potency than amikacin against multiple clinically relevant Enterobacteriaceae species [1]. Specifically, astromicin MICs were significantly lower for Citrobacter freundii, Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis [1]. This superior activity is particularly pronounced in gentamicin-resistant strains, where amikacin's activity is often compromised by cross-resistance mechanisms.
| Evidence Dimension | In vitro antibacterial activity (fold difference in potency) |
|---|---|
| Target Compound Data | Astromicin MIC values (2- to 8-fold lower than amikacin) |
| Comparator Or Baseline | Amikacin MIC values |
| Quantified Difference | 2- to 8-fold increased potency |
| Conditions | Standard agar dilution method; 413 clinical isolates of gentamicin-resistant aerobic gram-negative bacilli, including C. freundii, E. cloacae, E. coli, K. pneumoniae, and P. mirabilis |
Why This Matters
Procurement of astromicin over amikacin is justified in environments with high gentamicin resistance prevalence, as it offers a clinically relevant potency advantage against key Enterobacteriaceae pathogens.
- [1] Kim YR, Yoo JH, Shin WS, Kang JH, Kang MW. Infection and Chemotherapy. 1994;12(2):116-122. In Vitro Activities of Astromicin Against Gentamicin-Resistant Aerobic Gram-Negative Bacilli. View Source
